molecular formula C15H14FNO3S2 B6509509 ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 896348-57-5

ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No.: B6509509
CAS No.: 896348-57-5
M. Wt: 339.4 g/mol
InChI Key: DZQZVDDVCJPIML-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with an ethyl ester, an acetamido group, and a 4-fluorophenylsulfanyl moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group, converting it to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The 4-fluorophenylsulfanyl group can be substituted with other nucleophiles under suitable conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 2-{2-[(4-chlorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
  • Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}thiophene-3-carboxylate
  • Ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate

These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and pharmacokinetic properties, making this compound unique in its specific interactions and applications.

Biological Activity

Ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate (commonly referred to as Compound X) is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound X is characterized by the following structural features:

  • Molecular Formula : C13H14FNO3S
  • Molecular Weight : 283.37 g/mol
  • IUPAC Name : this compound

The presence of a thiophene ring, a fluorophenyl group, and an acetamido moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Recent studies have indicated that compounds containing thiophene rings exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that Compound X induces apoptosis in cancer cells, with reported IC50 values indicating effective growth inhibition:

Cell Line IC50 (µM) Effect
HeLa15.5Induces apoptosis
MCF-712.3Growth inhibition
A54910.1Cell cycle arrest

These findings suggest that Compound X may interfere with cellular proliferation pathways, potentially through the modulation of microtubule dynamics or apoptosis pathways.

Cholinesterase Inhibition

Another area of interest is the compound's potential as an inhibitor of cholinesterase enzymes (AChE and BChE). The inhibition of these enzymes can enhance acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary assays have shown that Compound X exhibits moderate inhibitory activity against AChE:

Enzyme IC50 (µM)
AChE25.0
BChE30.5

These results indicate that Compound X could serve as a lead compound for developing new cholinesterase inhibitors.

Study on Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives, including Compound X, and evaluated their anticancer properties. The study highlighted that the introduction of a fluorine atom at the para position of the phenyl ring significantly enhanced cytotoxicity compared to non-fluorinated analogs. The mechanism was attributed to increased lipophilicity and improved binding affinity to target proteins involved in cell cycle regulation.

Neuroprotective Effects

Another study investigated the neuroprotective effects of Compound X in models of oxidative stress-induced neuronal damage. The results indicated that treatment with Compound X reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting its potential utility in neuroprotection.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S2/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)9-22-11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZVDDVCJPIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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